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Compound of Interest

Compound Name: 4-(2-Octylamino)diphenylamine

Cat. No.: B171053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Octylamino)diphenylamine,
a secondary aromatic amine with significant applications as an antioxidant. This document
consolidates available data on its physicochemical properties, synthesis, and toxicological
profile, offering detailed experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

4-(2-Octylamino)diphenylamine, also known as N-(1-Methylheptyl)-N'-phenyl-1,4-
phenylenediamine, is a substituted p-phenylenediamine.[1] Its primary function is as an
antioxidant, particularly in the rubber industry.[2][3]

Table 1: Chemical Identifiers
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Identifier

Value

CAS Number

15233-47-3[2][3]

Molecular Formula

C20H28N2[2][3]

Molecular Weight 296.45 g/mol [2]

IUPAC Name N-phenyl-N'-(octan-2-yl)benzene-1,4-diamine
N-(1-Methylheptyl)-N'-phenyl-1,4-

Synonyms phenylenediamine, N-Phenyl-N'-(2-octyl)-1,4-
phenylenediamine, 8-PPD, MHPPD[1][3]

InChl Key JQTYAZKTBXWQOM-UHFFFAOYSA-N
CCCCCCC(C)NC1=CC=C(NC2=CC=CC=C2)C

SMILES

=C1

Table 2: Physicochemical Properties

Property Value Reference
Physical State Neat liquid [3]
Red to Dark blue to Black clear
Appearance o o
liquid to cloudy liquid
Boiling Point 443.3 £ 28.0 °C (Predicted) [2]
Density 1.00 g/cm3 [2]
Refractive Index 1.5830 to 1.5870 [2]
DMSO: Sparingly soluble (1-10
Solubility mg/ml), Ethanol: Soluble (=10 [3]
mg/ml)
Room temperature, in a cool,
Storage Temperature [2]

dark place under inert gas

Stability

> 4 years

[3]
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Synthesis

A plausible and widely used method for the synthesis of 4-(2-Octylamino)diphenylamine is
the reductive amination of 4-aminodiphenylamine with 2-octanone. This reaction involves the
formation of an intermediate imine, which is then reduced in situ to the desired secondary
amine.

Proposed Experimental Protocol: Reductive Amination

Materials:

e 4-Aminodiphenylamine

e 2-Octanone

e Sodium triacetoxyborohydride (NaBH(OACc)s) or Sodium cyanoborohydride (NaBH3CN)[4][5]
e 1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent[6]
o Acetic acid (catalyst, if needed)[6]

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

» Rotary evaporator

o Standard laboratory glassware

Procedure:

 In a round-bottom flask, dissolve 4-aminodiphenylamine (1 equivalent) in the chosen solvent
(DCE or MeOH).

e Add 2-octanone (1-1.2 equivalents). If necessary, add a catalytic amount of acetic acid.[6]
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine
intermediate.[7]

Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents) or sodium
cyanoborohydride (1.5 equivalents), to the reaction mixture in portions.[4][5]

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated sodium
bicarbonate solution.

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel to yield pure 4-(2-
Octylamino)diphenylamine.
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Reductive Amination Workflow

1. Dissolve 4-Aminodiphenylamine
and 2-Octanone in Solvent

i

2. Stir at Room Temperature
(Imine Formation)

i

3. Add Reducing Agent
(e.g., NaBH(OAC)3)

i

4. Stir for 12-24h
(Reduction)

i

5. Quench Reaction
(ag. NaHCO:s)

i

6. Extraction

i

7. Drying and Concentration

i

8. Purification
(Column Chromatography)

Pure 4-(2-Octylamino)diphenylamine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(2-Octylamino)diphenylamine.
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Spectroscopic Data (Predictive Analysis)

While specific experimental spectra for 4-(2-Octylamino)diphenylamine are not readily
available in the public domain, a predictive analysis based on its structure and the known
spectra of its parent compounds (diphenylamine and 4-aminodiphenylamine) can be made.

Table 3: Predicted Spectroscopic Data
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Technique

Predicted Features

1H NMR

- Aromatic protons: Multiple signals in the range
of 3 6.5-7.5 ppm. Protons on the phenyl ring
attached to the secondary amine will show
different chemical shifts compared to the other
phenyl ring. - Aliphatic protons: A complex
pattern of signals in the upfield region (& 0.8-4.0
ppm). A triplet around & 0.9 ppm for the terminal
methyl group of the octyl chain. A multiplet for
the methine proton adjacent to the nitrogen.
Methylene protons will appear as multiplets. -
Amine protons (N-H): Two broad singlets, one
for each N-H group, which may be

exchangeable with D20.

13C NMR

- Aromatic carbons: Multiple signals in the range
of & 110-150 ppm. Carbons attached to nitrogen
will be deshielded. - Aliphatic carbons: Signals
in the range of & 14-60 ppm. The terminal
methyl carbon of the octyl chain will be the most
shielded. The methine carbon attached to the

nitrogen will be in the range of & 50-60 ppm.

IR Spectroscopy

- N-H stretching: Two medium to sharp bands in
the region of 3300-3500 cm™1. - C-H stretching
(aromatic): Bands above 3000 cm~1. - C-H
stretching (aliphatic): Bands below 3000 cm™1. -
C=C stretching (aromatic): Bands in the region
of 1450-1600 cm~1. - C-N stretching: Bands in
the region of 1250-1350 cm~1.

Mass Spectrometry

- Molecular lon (M*): A peak at m/z = 296. -
Fragmentation: Expect fragmentation patterns
corresponding to the loss of the octyl chain, and
cleavage at the C-N bonds. A significant

fragment would be the diphenylamine cation.

© 2025 BenchChem. All rights reserved.

7/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Toxicological Profile

4-(2-Octylamino)diphenylamine is known to exhibit toxicity to aquatic organisms and is a skin
sensitizer.

Table 4: Toxicological Data

Endpoint Organism Value Reference

Vibrio fischeri (aquatic

Acute Toxicity ) ECso0 = 0.68 mg/L [3]
bacterium)
Induces skin
) o Mouse (Local Lymph o
Skin Sensitization sensitization and [3]

Node Assay) N
contact dermatitis

Experimental Protocol: Vibrio fischeri Toxicity Test (ISO
11348-3)

This protocol is based on the standardized method for determining the inhibitory effect of water
samples on the light emission of Vibrio fischeri.[1][8][9]

Principle: The marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is naturally
bioluminescent. The light production is directly linked to the metabolic activity of the bacterial
population. Inhibition of enzymatic activity due to a toxic substance results in a decrease in light
emission.[1] The ECso value is the concentration of the test substance that causes a 50%
reduction in light output compared to a control.

Materials:

Freeze-dried Vibrio fischeri reagent[8][9]

Reconstitution solution

Dilution water (2% NaCl solution)

Test substance: 4-(2-Octylamino)diphenylamine
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e Luminometer

o Cuvettes or microplates

o Temperature-controlled incubator (15°C)
Procedure:

» Preparation of Bacterial Suspension: Reconstitute the freeze-dried bacteria according to the
manufacturer's instructions using the reconstitution solution. Keep the bacterial suspension

on ice.

o Preparation of Test Solutions: Prepare a series of dilutions of 4-(2-
Octylamino)diphenylamine in the dilution water. A control sample containing only the
dilution water should also be prepared.

o Test Execution: a. Pre-cool the test solutions and the bacterial suspension to 15°C. b. Add a
specific volume of the bacterial suspension to each cuvette or well of a microplate. c.
Measure the initial luminescence (lo) of each sample. d. Add the test solutions (and control)
to the corresponding cuvettes/wells. e. Incubate the samples for a defined period (e.g., 5, 15,
or 30 minutes) at 15°C.[1][8] f. After the incubation period, measure the final luminescence

(Ie).

o Data Analysis: a. Calculate the percentage of light inhibition for each concentration relative to
the control. b. Plot the percentage of inhibition against the logarithm of the test substance
concentration. c. Determine the ECso value from the resulting dose-response curve.
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Vibrio fischeri Toxicity Assay Workflow

1. Prepare Bacterial Suspension
and Test Dilutions

l

2. Pre-cool Samples to 15°C

l

3. Measure Initial Luminescence (lo)

l

4. Add Test Solutions to Bacteria

l

5. Incubate at 15°C
(e.g., 30 min)

l

6. Measure Final Luminescence (lt)

l

7. Calculate % Inhibition

8. Determine ECso

Click to download full resolution via product page

Caption: Workflow for the Vibrio fischeri toxicity assay.
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Experimental Protocol: Murine Local Lymph Node Assay
(LLNA; OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a
substance.[10][11]

Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes that drain
the site of application. The LLNA measures this proliferation as an indicator of sensitization. A
Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in
control animals. An Sl of 3 or greater is considered a positive result.[10]

Materials:

e Young adult female mice (e.g., CBA/J strain)

¢ Test substance: 4-(2-Octylamino)diphenylamine

e Vehicle (e.g., acetone:olive oil, 4:1 v/v)

» Positive control (e.g., hexyl cinnamic aldehyde)

» Radioactive label (e.g., *H-methyl thymidine) or non-radioactive label (e.g., BrdU)

o Standard laboratory equipment for animal studies, cell preparation, and measurement of
proliferation (scintillation counter or ELISA reader/flow cytometer).

Procedure:

e Animal Groups: A minimum of four animals are used per dose group. At least three
concentrations of the test substance are used, along with a vehicle control group and a
positive control group.[11]

e Dosing: a. On days 1, 2, and 3, apply 25 pL of the test substance, vehicle, or positive control
to the dorsal surface of each ear of the mice.[12]

o Proliferation Measurement (Radiometric Method): a. On day 6, inject the mice intravenously
with 3H-methyl thymidine. b. Five hours after injection, humanely euthanize the animals. c.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://en.wikipedia.org/wiki/Local_lymph_node_assay
https://www.oecd.org/en/publications/test-no-429-skin-sensitisation_9789264071100-en.html
https://en.wikipedia.org/wiki/Local_lymph_node_assay
https://www.benchchem.com/product/b171053?utm_src=pdf-body
https://www.oecd.org/en/publications/test-no-429-skin-sensitisation_9789264071100-en.html
https://www.techniques-ingenieur.fr/en/resources/article/ti591/detecting-sensitizing-substances-through-animal-and-human-testing-fic1263/v1/skin-sensitization-test-local-lymph-node-assay-in-mice-llna-local-lymph-node-assay-oecd-no-429-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Excise the auricular lymph nodes from each ear and prepare a single-cell suspension. d.
Measure the incorporation of the radiolabel by B-scintillation counting.

Data Analysis: a. Calculate the mean disintegrations per minute (DPM) per animal for each
group. b. Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM
of the treated group by the mean DPM of the vehicle control group. c. An Sl = 3 indicates

that the substance is a skin sensitizer.
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Murine Local Lymph Node Assay (LLNA) Workflow

1. Prepare Dose Groups
(Test Substance, Vehicle, Positive Control)

i

2. Topical Application to Mouse Ears
(Days 1, 2, 3)

'

3. Inject Proliferation Marker
(Day 6)

'

4. Euthanize and Excise
Auricular Lymph Nodes

i

5. Prepare Single-Cell Suspension

i

6. Measure Proliferation

i

7. Calculate Stimulation Index (SI)

Sl = 3: Skin Sensitizer Sl < 3: Non-sensitizer
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Relationship between Application and Toxicology

4-(2-Octylamino)diphenylamine

Chemical Reactivity
(Secondary Amine Groups)
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Free Radical Scavenging Biomolecules

Antioxidant Application

(e.g., in Rubber) Toxicological Effects

VAN

Skin Sensitization Aquatic Toxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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